molecular formula C23H20N2O7 B2692832 Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate CAS No. 477870-98-7

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate

Cat. No.: B2692832
CAS No.: 477870-98-7
M. Wt: 436.42
InChI Key: JWTIVAXMCBRSNV-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate is a chemical compound with the molecular formula C23H20N2O7. It is also known by other synonyms such as 1,3-diethyl 2-({2-[4-(furan-2-carbonyloxy)phenyl]pyrimidin-4-yl}methylidene)propanedioate .

Scientific Research Applications

Synthesis and Biological Activity Precursors

  • Rapid Synthesis Techniques : Valle et al. (2018) describe a rapid room temperature synthesis method for Diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor for multistage synthesis of quinoline derivatives with antiviral, immunosuppressive, anticancer, and photoprotector activities. This synthesis method is highlighted for its efficiency and potential for industrial scale production due to its convenience and reaction conditions at room temperature, providing yields ranging from 45-53% (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

  • Triheterocyclic Synthesis : Dave and Shukla (1997) utilized Diethyl ethoxymethylenemalonate for the novel synthesis of triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, showcasing the compound's utility in creating complex heterocyclic structures, which are often sought after for their pharmacological properties (Dave & Shukla, 1997).

  • Microwave-mediated Synthesis : A study by Eynde et al. (2001) demonstrates the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions using Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This highlights the role of similar compounds in facilitating the development of novel synthesis methods that are more environmentally friendly and efficient (Eynde, Hecq, Kataeva, & Kappe, 2001).

Supramolecular Chemistry and Molecular Interactions

  • Supramolecular Assembly Formation : Insights into the supramolecular assembly formation of derivatives of Diethyl 2-(((aryl)amino)methylene)malonate (DAM) assisted via non-covalent interactions were provided by Shaik, Angira, and Thiruvenkatam (2019). Their work underscores the importance of understanding molecular interactions and the influence of substituents on the formation and stability of supramolecular architectures, which are crucial for the design of molecular sensors, catalysts, and materials (Shaik, Angira, & Thiruvenkatam, 2019).

Safety and Hazards

A Safety Data Sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions . The SDS for Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate should be referred to for detailed safety and hazard information.

Properties

IUPAC Name

diethyl 2-[[2-[4-(furan-2-carbonyloxy)phenyl]pyrimidin-4-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7/c1-3-29-21(26)18(22(27)30-4-2)14-16-11-12-24-20(25-16)15-7-9-17(10-8-15)32-23(28)19-6-5-13-31-19/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIVAXMCBRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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